(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester
Overview
Description
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester is a chemical compound with a complex structure. It belongs to the class of organic compounds known as carboxylic acid esters . The compound contains a naphthalene ring substituted with a bromine atom and an acetic acid ester group. The tert-butyl ester moiety provides stability and influences its reactivity.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific details on the synthetic route for this exact compound, it likely includes bromination of naphthalene, followed by esterification with tert-butanol and acetic acid. Researchers may have optimized the reaction conditions to achieve high yields and purity.
Molecular Structure Analysis
The molecular formula of this compound is C₁₆H₁₃BrO₃ . The key features include:
- A naphthalene core with a bromine substituent.
- An acetic acid ester group attached to the naphthalene ring.
- The tert-butyl group providing steric hindrance.
Chemical Reactions Analysis
- Hydrolysis : The tert-butyl ester can undergo hydrolysis in acidic or basic conditions, yielding the corresponding carboxylic acid and tert-butanol.
- Bromination : The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution.
- Esterification : The compound can react with alcohols to form esters.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point provides insight into its crystalline structure and purity.
- Solubility : Investigating its solubility in various solvents helps understand its behavior in different environments.
- Spectral Data : NMR, IR, and UV-Vis spectra can reveal functional groups and confirm its structure.
Safety And Hazards
Safety precautions should be taken when handling this compound:
- Toxicity : Assess its toxicity and potential health hazards.
- Flammability : Evaluate its flammability and storage requirements.
- Protective Measures : Use appropriate protective gear (gloves, goggles) during handling.
Future Directions
- Biological Activity : Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize its properties.
- Drug Development : Assess its suitability for drug development.
properties
IUPAC Name |
tert-butyl 2-(6-bromonaphthalen-2-yl)oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-16(2,3)20-15(18)10-19-14-7-5-11-8-13(17)6-4-12(11)9-14/h4-9H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLRQXUQKPODIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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